Cas no 2734779-40-7 ((2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane))

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) 化学的及び物理的性質
名前と識別子
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- (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)
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- インチ: 1S/C9H8F4S2/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3
- InChIKey: LGWKJIGHTIFGGG-UHFFFAOYSA-N
- ほほえんだ: C1(F)=C(C=C(C=C1SC)C(F)(F)F)SC
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB607899-5g |
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |
2734779-40-7 | 5g |
€658.10 | 2024-07-19 | ||
Aaron | AR022KUI-1g |
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) |
2734779-40-7 | 95% | 1g |
$237.00 | 2025-02-13 | |
abcr | AB607899-10g |
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |
2734779-40-7 | 10g |
€1080.30 | 2024-07-19 | ||
abcr | AB607899-1g |
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |
2734779-40-7 | 1g |
€221.70 | 2024-07-19 | ||
abcr | AB607899-25g |
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |
2734779-40-7 | 25g |
€2069.80 | 2024-07-19 | ||
abcr | AB607899-250mg |
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane); . |
2734779-40-7 | 250mg |
€141.70 | 2024-07-19 |
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)に関する追加情報
Comprehensive Analysis of (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) (CAS No. 2734779-40-7)
The compound (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) (CAS No. 2734779-40-7) is a specialized aromatic derivative with significant potential in advanced chemical applications. Its unique molecular structure, featuring fluoro and trifluoromethyl substituents, makes it a subject of interest in pharmaceutical research, agrochemical development, and material science. This article delves into its properties, synthesis, and emerging applications, addressing common queries such as "What are the uses of (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)?" and "How is CAS No. 2734779-40-7 synthesized?"
From a structural perspective, (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) belongs to the family of fluorinated aromatic compounds, which are renowned for their stability and reactivity. The presence of methylsulfane groups at the 1,3-positions of the benzene ring, combined with fluoro and trifluoromethyl substitutions, enhances its utility as a building block in organic synthesis. Researchers often explore its role in creating high-performance polymers or bioactive molecules, aligning with trends in sustainable chemistry and green synthesis.
Recent advancements in fluorine chemistry have spurred interest in CAS No. 2734779-40-7, particularly for its potential in drug discovery. Fluorinated compounds are pivotal in modern medicinal chemistry due to their ability to improve metabolic stability and bioavailability. For instance, the trifluoromethyl group in this compound is a key motif in FDA-approved drugs, addressing frequent searches like "Why are trifluoromethyl groups important in pharmaceuticals?" Additionally, its methylsulfane linkages offer versatility in cross-coupling reactions, a topic frequently discussed in organic synthesis forums.
In agrochemical applications, (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) is investigated for its role in developing next-generation pesticides. The fluoro and trifluoromethyl groups contribute to enhanced lipophilicity, improving compound uptake in target organisms. This aligns with global demands for eco-friendly crop protection solutions, a hot topic in agricultural research. Users often search for "How do fluorinated compounds improve pesticide efficacy?"—a question this compound’s properties help answer.
The synthesis of CAS No. 2734779-40-7 typically involves multi-step reactions, including electrophilic aromatic substitution and sulfur methylation. Detailed protocols are sought after in chemical databases, reflecting its niche yet growing relevance. Environmental considerations also drive interest in "green synthesis methods for fluorinated aromatics," where this compound serves as a case study for atom-efficient processes.
In material science, the compound’s thermal stability and electronic properties make it a candidate for organic electronics, such as OLEDs or conductive polymers. Queries like "Can fluorinated aromatics enhance OLED performance?" highlight its cross-disciplinary appeal. Furthermore, its methylsulfane groups enable functionalization for surface modification applications, a trending area in nanotechnology.
To summarize, (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) (CAS No. 2734779-40-7) exemplifies the convergence of fluorine chemistry and functional group diversity. Its applications span pharmaceuticals, agrochemicals, and advanced materials, addressing pressing industry needs. By integrating SEO-focused terms like "fluorinated building blocks" and "trifluoromethylphenyl derivatives," this article aims to bridge technical expertise with user-driven search intent, fostering greater visibility and engagement.
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